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molecular formula C11H17O4P B7856382 Diethyl (3-Methoxyphenyl)phosphonate

Diethyl (3-Methoxyphenyl)phosphonate

Cat. No. B7856382
M. Wt: 244.22 g/mol
InChI Key: CQKRSGILFSDEBQ-UHFFFAOYSA-N
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Patent
US09200018B2

Procedure details

3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (25 mg, 0.076 mmol), Cesium Fluoride (63 mg, 0.419 mmol), Triethtyl phosphite (50 mg, 0.304 mmol), Acetonitrile (1 ml): Reaction Time: 24 h; Rf: 0.3 (2:3 EtOAc:Pet Ether); Thick oil; 13.7 mg, 74%; 1H NMR (200 MHz, CDCl3, TMS) δ 7.45-7.28 (m, 3H), 7.15-7.01 (m, 1H), 4.25-3.96 (m, 4H), 3.85 (s, 3H), 1.33 (t, J=7.1 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 159.4 (d, J=18.5 Hz), 129.7 (d, J=17.7 Hz), 129.6 (d, J=187.3 Hz), 124.0 (d, J=9.3 Hz), 118.8 (d, J=3.1 Hz), 116.4 (d, J=11.6 Hz), 62.2 (d, J=5.4 Hz), 55.41, 16.3 (d, J=6.2 Hz); 31P NMR (162 MHz, CDCl3) δ 18.7; Mass (M+Na)+ 267; Known Compound, Lit. G. Yang, C. Shen, L. Zhang, W. Zhang. Tetrahedron Lett. 2011, 52, 5032.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:8]=1[Si](C)(C)C)(=O)=O.[F-].[Cs+].[P:23]([O-:26])([O-:25])[O-:24].[C:27](#N)[CH3:28].[CH3:30][CH2:31]OC(C)=O>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([P:23](=[O:26])([O:25][CH2:27][CH3:28])[O:24][CH2:30][CH3:31])[CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=CC=C1)OC)[Si](C)(C)C)(F)F
Name
Quantity
63 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
50 mg
Type
reactant
Smiles
P([O-])([O-])[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
24 h
Duration
24 h

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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